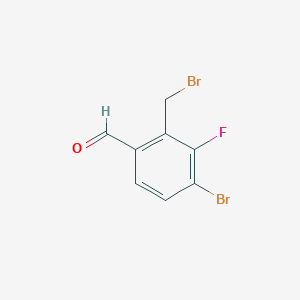
4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde
Description
Properties
Molecular Formula |
C8H5Br2FO |
|---|---|
Molecular Weight |
295.93 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5Br2FO/c9-3-6-5(4-12)1-2-7(10)8(6)11/h1-2,4H,3H2 |
InChI Key |
YHVUAJYENGNALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)CBr)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a fluorobenzaldehyde derivative, followed by further functional group modifications. The reaction conditions often require the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) .
Industrial production methods may involve optimized processes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can replace bromine with groups like amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, facilitated by palladium catalysts .
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bromine and fluorine atoms influence the compound’s reactivity and stability. These interactions can modulate various molecular targets and pathways, making the compound useful in mechanistic studies and as a precursor for bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 4-bromo-2-(bromomethyl)-3-fluorobenzaldehyde and its analogs, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- The fluorine atom (3-F) may stabilize the aromatic ring via electron-withdrawing effects, altering regioselectivity in further reactions.
- Functional Group Influence : The aldehyde group enables condensation reactions (e.g., Schiff base formation), distinguishing it from benzyl bromide analogs (), which are more suited for alkylation .
Physical Properties and Solubility
- Molecular Weight : The target compound (310.94 g/mol) is heavier than simpler analogs like 4-bromo-3-fluorobenzaldehyde (203.01 g/mol), likely reducing solubility in polar solvents.
- Melting Points : While direct data is unavailable, chlorfenapyr (a brominated pyrrole, ) melts at 100–101°C, suggesting bromine’s role in elevating melting points .
- Solubility : Brominated aromatics (e.g., 4-(bromomethyl)benzaldehyde) are typically lipophilic, aligning with the target compound’s inferred low water solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


